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Compound of Interest

Compound Name: Xyloketal A

Cat. No.: B1250557

Introduction

Xyloketal A is a naturally occurring compound first isolated from the mangrove fungus Xylaria
sp.[1] As with many novel natural products, understanding its potential as a therapeutic agent
requires a thorough evaluation of its pharmacokinetic profile. In the early stages of drug
discovery and development, in silico methods for predicting Absorption, Distribution,
Metabolism, and Excretion (ADME) properties are invaluable. These computational approaches
offer a rapid and cost-effective means to assess the drug-like qualities of a molecule, helping to
identify potential liabilities and guide further experimental work.

This technical guide provides a detailed overview of the in silico ADME properties of Xyloketal
A. The data presented herein is a compilation of information from publicly available databases
and predictions generated using established computational models. This document is intended
for researchers, scientists, and drug development professionals interested in the therapeutic
potential of Xyloketal A.

Physicochemical Properties

The fundamental physicochemical properties of a compound are key determinants of its
pharmacokinetic behavior. The following table summarizes the computed physicochemical
properties of Xyloketal A, obtained from the PubChem database (CID 10994129).[1]
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Property Value Unit Data Source
Molecular Formula C27H3606 PubChem|[1]
Molecular Weight 456.6 g/mol PubChem[1]
XLogP3 3.6 PubChem
Hydrogen Bond
0 PubChem
Donors
Hydrogen Bond
6 PubChem
Acceptors
Rotatable Bond Count 0 PubChem
Topological Polar
polod 55.4 Az PubChem
Surface Area (TPSA)
Heavy Atom Count 33 PubChem
Complexity 913 PubChem

Pharmacokinetic Predictions (ADME)

The ADME profile of a drug candidate determines its bioavailability and residence time in the

body. The following sections detail the predicted ADME properties of Xyloketal A.

Absorption

The absorption of a drug, particularly after oral administration, is a critical factor for its efficacy.

Predictions for gastrointestinal (Gl) absorption and blood-brain barrier (BBB) permeation are

presented below.

Parameter Prediction

Gastrointestinal (GI) Absorption High

Blood-Brain Barrier (BBB) Permeant Yes
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These predictions are based on the BOILED-Egg (Brain Or IntestinaL EstimateD permeation)
model, which relies on lipophilicity (WLOGP) and polarity (TPSA).[2][3]

Metabolism

The metabolic stability of a compound is largely determined by its interaction with drug-
metabolizing enzymes, primarily the cytochrome P450 (CYP) family. The predicted inhibition of
major CYP isoforms by Xyloketal A is summarized in the following table.

CYP Isoform Prediction
CYP1A2 Inhibitor
CYP2C19 Non-inhibitor
CYP2C9 Inhibitor
CYP2D6 Non-inhibitor
CYP3A4 Inhibitor

Note: These are predictions and require experimental validation.

Drug-Likeness and Medicinal Chemistry

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses
properties consistent with known drugs. One of the most widely used guidelines is Lipinski's
Rule of Five.

Lipinski's Rule of Five

This rule suggests that poor oral absorption or permeation is more likely when a compound
violates more than one of the following criteria:

e Molecular weight < 500 g/mol
e LogP <5

e Hydrogen bond donors <5
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» Hydrogen bond acceptors < 10

The table below evaluates Xyloketal A against these criteria.

Rule Value Conformance
Molecular Weight ( g/mol ) 456.6 Yes
LogP 3.6 Yes
Hydrogen Bond Donors 0 Yes
Hydrogen Bond Acceptors 6 Yes
Violations 0 Yes

Xyloketal A does not violate any of Lipinski's rules, suggesting a favorable profile for oral
bioavailability.

Computational Methodology

The in silico ADME and physicochemical properties presented in this guide were predicted
using the SwissADME web tool.[4][5][6] This platform utilizes a variety of established models to
estimate the pharmacokinetic properties of small molecules.

Prediction of Physicochemical Properties

The physicochemical properties such as molecular weight, LogP, and TPSA were calculated
based on the chemical structure of Xyloketal A. The LogP value, a measure of lipophilicity, is a
consensus prediction from five different methods.

Prediction of Pharmacokinetics

» Gastrointestinal Absorption and BBB Permeation: These were predicted using the BOILED-
Egg model.[2][3] This model is a graphical method that plots the predicted lipophilicity
(WLOGP) against the polarity (TPSA) of a molecule. Compounds falling within the "white" of
the egg are predicted to have high Gl absorption, while those in the "yolk™" are predicted to
permeate the blood-brain barrier.[3][7]
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» Metabolism: The potential for Xyloketal A to inhibit major cytochrome P450 isoforms
(CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4) was predicted using support vector
machine (SVM) models.[8]

Prediction of Drug-Likeness

The evaluation against Lipinski's Rule of Five was performed by comparing the calculated
physicochemical properties of Xyloketal A to the defined thresholds.

Visualizations

The following diagrams illustrate key aspects of the in silico ADME prediction process and the
relationships between the physicochemical properties and the predicted pharmacokinetic

outcomes.
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Caption: Workflow for in silico ADME prediction of Xyloketal A.
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Caption: Conceptual diagram of the BOILED-Egg model for Xyloketal A.

Conclusion

The in silico analysis of Xyloketal A suggests a promising ADME profile for a potential drug
candidate. It exhibits physicochemical properties that are favorable for oral bioavailability, with
no violations of Lipinski's Rule of Five. Predictions indicate high gastrointestinal absorption and
the potential to cross the blood-brain barrier. However, the predicted inhibition of several key
cytochrome P450 enzymes warrants further investigation, as this could indicate a potential for
drug-drug interactions. The data and models presented in this technical guide provide a solid
foundation for guiding future preclinical studies to experimentally validate these in silico
findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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